Isomalt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Prebiotics and Gut Health

Isomalt exhibits prebiotic properties, meaning it can selectively stimulate the growth and activity of beneficial bacteria in the gut. Studies suggest that isomalt consumption can increase Bifidobacteria and Lactobacilli populations, known for their role in gut health and immune function [1]. Research is ongoing to explore the potential benefits of isomalt for managing conditions like inflammatory bowel disease and irritable bowel syndrome [1].

Source

[1] Isomaltooligosaccharides in human health: benefits and limitations. European Journal of Nutrition. ()

Low Glycemic Index and Diabetes Management

Isomalt has a low glycemic index (GI), meaning it causes a slower rise in blood sugar levels compared to sucrose. This characteristic makes it a potential dietary tool for managing diabetes. Studies have shown that consuming isomalto-oligosaccharides (isomaltose units linked together), a component of isomalt, can improve glycemic control and insulin sensitivity in diabetic patients [2].

Source

[2] Isomaltooligosaccharides in glycemic control of type 2 diabetes mellitus: a meta-analysis of randomized controlled trials. Nutrition Reviews. ()

Potential for Weight Management

Source

[3] The effect of isomaltooligosaccharides on appetite sensations in healthy humans: a randomized controlled crossover trial. European Journal of Clinical Nutrition. ()

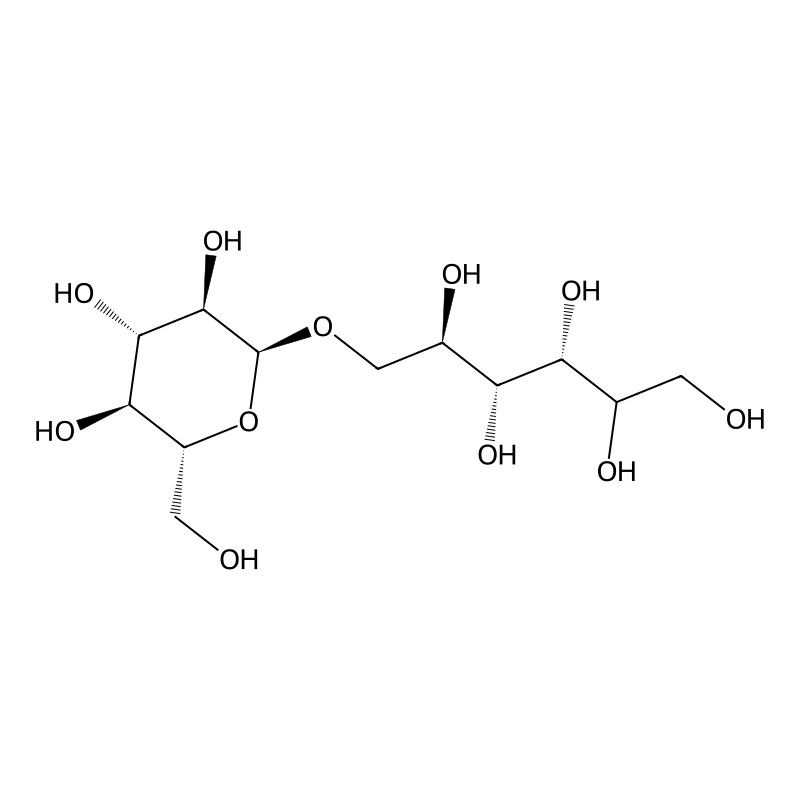

Isomalt is a sugar substitute composed of two disaccharide alcohols: 1,6-α-D-glucopyranosyl-D-sorbitol and 1,1-α-D-glucopyranosyl-D-mannitol. It is produced from sucrose through a two-step enzymatic process followed by hydrogenation. This compound is a white, crystalline substance that is odorless and has a sweetening power approximately 45-60% that of sucrose. Isomalt is known for its low hygroscopicity, which means it does not absorb moisture easily, making it suitable for various food applications, particularly in hard candies and sugar-free products .

Isomalt has a caloric value of about 2 kilocalories per gram, which is significantly lower than that of regular sugars. It does not promote tooth decay and is considered "tooth-friendly," making it an attractive alternative for individuals seeking to reduce sugar intake without sacrificing sweetness .

Isomalt is stable under normal processing conditions and does not undergo caramelization or Maillard reactions, which are common with sugars. This stability is attributed to its lack of reducing groups, meaning it does not react with amino acids or other ingredients in a formulation . The primary reaction involved in its production is the hydrogenation of isomaltulose (a precursor derived from sucrose), which results in the formation of the two sugar alcohols that constitute isomalt .

Isomalt exhibits several beneficial biological properties. It has minimal impact on blood glucose levels and does not stimulate insulin release, making it suitable for diabetic diets . Studies have shown that isomalt does not contribute to dental caries; it has been demonstrated to inhibit the formation of glucans by Streptococcus mutans, a bacterium associated with tooth decay . Moreover, due to its incomplete absorption in the small intestine, isomalt provides fewer calories compared to traditional sugars, with less than 50% of the caloric value of sucrose being utilized by the body .

The synthesis of isomalt involves two main steps:

- Enzymatic Conversion: Sucrose is first converted into isomaltulose through the action of specific enzymes that rearrange the glycosidic linkage from 1,2 to 1,6. This process transforms sucrose into a more stable disaccharide.

- Hydrogenation: The resulting isomaltulose undergoes hydrogenation using a nickel catalyst in a neutral aqueous solution to produce the final product—an equimolar mixture of glucosyl-sorbitol and glucosyl-mannitol .

This method allows for the production of high-purity isomalt suitable for food applications.

Isomalt finds extensive use across various sectors:

- Food Industry: It is widely used as a sugar replacer in sugar-free candies, chocolates, baked goods, and desserts due to its stability and low hygroscopicity.

- Pharmaceuticals: Isomalt serves as an excipient in drug formulations due to its favorable properties.

- Dental Products: Its non-cariogenic nature makes it suitable for products aimed at oral health.

- Innovative Materials: Recent studies suggest that when combined with cellulose or sawdust, isomalt can create biodegradable materials stronger than conventional plastics like polyvinyl chloride and polyethylene terephthalate .

Research indicates that isomalt interacts minimally with other ingredients in food formulations due to its chemical stability. It does not undergo browning reactions or caramelization, allowing it to maintain flavor integrity in various applications. Additionally, its use has been shown to improve texture and mouthfeel in products such as chewing gum and hard candies .

Isomalt shares similarities with other sugar alcohols but has unique properties that set it apart:

| Compound | Sweetness Relative to Sucrose | Caloric Value (kcal/g) | Hygroscopicity | Dental Health Impact |

|---|---|---|---|---|

| Isomalt | 45-60% | 2 | Low | Non-cariogenic |

| Maltitol | 75% | 2.1 | Moderate | Cariogenic potential |

| Xylitol | 100% | 2.4 | High | Non-cariogenic |

| Erythritol | 70% | 0.24 | Very Low | Non-cariogenic |

| Sorbitol | 60% | 2.6 | Moderate | Cariogenic potential |

Uniqueness of Isomalt:

- Isomalt's unique molecular structure allows it to resist crystallization better than many other sweeteners.

- Its low hygroscopicity contributes to longer shelf life for food products.

- Unlike maltitol and sorbitol, it does not promote tooth decay and has minimal gastrointestinal effects when consumed within recommended limits.

Isomalt is a disaccharide alcohol with the molecular formula C₁₂H₂₄O₁₁ and a molecular weight of 344.31 g/mol [7] [12]. It is structurally defined as an equimolar mixture of two diastereomeric disaccharides: 6-O-alpha-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-alpha-D-glucopyranosyl-D-mannitol dihydrate (1,1-GPM) [1] [8]. The chemical composition of isomalt is derived from sucrose through a two-stage process that fundamentally alters its structural configuration [8].

The molecular structure of isomalt features alpha-D-glucopyranose residues linked to either D-sorbitol or D-mannitol through glycosidic bonds [1] [6]. In 1,6-GPS, the glucose moiety is connected to sorbitol via an alpha-1,6-glycosidic bond, while in 1,1-GPM, the glucose moiety is connected to mannitol via an alpha-1,1-glycosidic bond [15] [19]. This distinctive diastereomeric composition gives isomalt its unique physicochemical properties that differentiate it from other sugar alcohols [2].

The production process of isomalt involves first transforming sucrose into isomaltulose through enzymatic rearrangement [21]. During this process, the 1,2-glycosidic linkage between glucose and fructose in sucrose is isomerized into a much more stable 1,6-glycosidic bond [21] [3]. This transformation is catalyzed by the microorganism Protaminobacter rubrum, which converts non-reducing sucrose into the reducing disaccharide 6-O-alpha-D-glucopyranosyl-D-fructose (isomaltulose) [21]. The second stage involves hydrogenation of isomaltulose in a neutral aqueous solution using a Raney nickel catalyst, which yields the final isomalt product [21] [8].

According to the United States Pharmacopeia specifications, isomalt contains not less than 98.0 percent and not more than 102.0 percent of a mixture of 1,6-GPS and 1,1-GPM, with neither component constituting less than 3.0 percent of the mixture, calculated on an anhydrous basis [19]. The standard commercial product typically contains an approximately equal ratio of these two diastereomers [1] [8].

| Component | Chemical Name | Molecular Formula | Molecular Weight |

|---|---|---|---|

| Isomalt (mixture) | - | C₁₂H₂₄O₁₁ | 344.31 g/mol |

| 1,6-GPS | 6-O-alpha-D-glucopyranosyl-D-sorbitol | C₁₂H₂₄O₁₁ | 344.32 g/mol |

| 1,1-GPM | 1-O-alpha-D-glucopyranosyl-D-mannitol dihydrate | C₁₂H₂₄O₁₁·2H₂O | 380.32 g/mol |

Table 1: Chemical composition of isomalt and its constituent diastereomers [11] [12] [13]

The ratio between 1,6-GPS and 1,1-GPM can vary slightly depending on the specific production conditions employed during manufacturing [3] [11]. While the standard commercial product aims for an equimolar mixture, different production parameters can allow for variations in the ratio of these two components [3]. This variability in diastereomeric composition can influence the physicochemical properties of the final isomalt product, including its solubility, crystallization behavior, and thermal characteristics [15].

Hydrolysis Products: Glucose, Sorbitol, and Mannitol Ratios

When isomalt undergoes complete hydrolysis, it yields three primary products: glucose, sorbitol, and mannitol in specific proportions [1] [22]. The hydrolysis process breaks the glycosidic bonds in both 1,6-GPS and 1,1-GPM, releasing their constituent monosaccharide and sugar alcohol components [4].

Complete hydrolysis of isomalt yields glucose (50%), sorbitol (25%), and mannitol (25%) [1] [22]. This distribution directly reflects the molecular composition of the parent diastereomers. Each molecule of 1,6-GPS hydrolyzes to produce one molecule of glucose and one molecule of sorbitol, while each molecule of 1,1-GPM hydrolyzes to yield one molecule of glucose and one molecule of mannitol [4] [20].

The hydrolysis of isomalt in the upper digestive tract is a slow and incomplete process [4]. In vivo studies have shown that isomalt is only partially hydrolyzed in the small intestine, with the majority reaching the colon intact [4] [20]. Research indicates that approximately 90% of ingested isomalt reaches the colon and is subsequently fermented by the gut microflora to gases and short-chain fatty acids [4].

| Hydrolysis Product | Percentage Yield | Source Diastereomer |

|---|---|---|

| Glucose | 50% | Both 1,6-GPS and 1,1-GPM |

| Sorbitol | 25% | 1,6-GPS |

| Mannitol | 25% | 1,1-GPM |

Table 2: Hydrolysis products of isomalt and their percentage yields [1] [22]

The hydrolysis process can be represented by the following reactions:

Hydrolysis of 1,6-GPS:

6-O-alpha-D-glucopyranosyl-D-sorbitol + H₂O → D-glucose + D-sorbitol [2] [20]Hydrolysis of 1,1-GPM:

1-O-alpha-D-glucopyranosyl-D-mannitol + H₂O → D-glucose + D-mannitol [2] [20]

The released glucose is actively absorbed in the small intestine, whereas sorbitol and mannitol are only partially absorbed [4]. Studies have shown that absorbed glucose and sorbitol are further metabolized in the liver, while most of the absorbed mannitol is excreted unchanged in urine [4]. This differential metabolism of the hydrolysis products contributes to the unique physiological properties of isomalt [20].

Research findings indicate that the hydrolysis rate of isomalt is significantly slower compared to other disaccharides like sucrose or maltose [3] [4]. In vitro studies with intestinal disaccharidases from mammals have demonstrated that isomalt is cleaved much more slowly than these common sugars [3]. This slow hydrolysis rate is attributed to the unique stereochemical configuration of the glycosidic bonds in the isomalt diastereomers, which makes them less accessible to digestive enzymes [4] [20].

Crystalline vs. Amorphous Structural Configurations

Isomalt exists in both crystalline and amorphous structural configurations, each with distinct physicochemical properties that influence its behavior in various applications [5] [10]. The transition between these states is governed by thermal processing conditions and plays a crucial role in determining the material characteristics of isomalt [23] [24].

Crystalline Structure

In its natural state, isomalt is obtained as a crystalline material with a melting point around 142-150°C [23] [5]. The crystalline form of isomalt exhibits several distinctive features:

Crystal Morphology: Unlike sucrose, which forms crystals with regular surfaces, isomalt crystals exist as agglomerates composed of individual crystals smaller than 5 μm [21]. Electron micrographs have revealed that these agglomerates promote cohesion between crystals, enhancing properties such as compressibility [21].

Water of Crystallization: Crystalline isomalt contains approximately 5% water of crystallization [1] [21]. This water content arises from the differential crystallization behavior of the two diastereomers: 1,1-GPM crystallizes with 2 moles of water (dihydrate form), whereas 1,6-GPS crystallizes without water [21].

X-ray Diffraction Pattern: X-ray diffraction studies have shown characteristic peaks that confirm the crystalline nature of isomalt [10] [26]. These diffraction patterns serve as fingerprints for identifying the crystalline configuration of isomalt and distinguishing it from other sugar alcohols [26].

Thermal Behavior: Differential scanning calorimetry (DSC) analysis of crystalline isomalt shows two distinct thermal events: dehydration around 100°C (release of water of crystallization) and melting around 150°C [23] [5].

Amorphous Structure

When crystalline isomalt is melted and subsequently cooled, it forms an amorphous glass with no long-range molecular ordering [16] [23]. The amorphous configuration of isomalt is characterized by:

Glass Transition Temperature: The glass transition temperature (Tg) of amorphous isomalt is approximately 60°C, as determined by DSC studies [23] [24]. This transition represents the temperature at which the glassy state converts to a rubbery state, accompanied by changes in various material properties including specific heat, viscosity, and molecular mobility [16].

Thermal Stability: Amorphous isomalt exhibits excellent thermal stability at temperatures below 250°C, with only about 4.5% mass loss observed up to this temperature (attributed to dehydration) [24]. The onset of thermal degradation occurs at approximately 250.4°C [24].

Rheological Properties: The complex viscosity of amorphous isomalt increases dramatically (by about five orders of magnitude) as temperature decreases from 130°C to 65°C [24]. At lower temperatures, the amorphous glass exhibits significant shear-thinning behavior across a wide range of frequencies [24].

Recrystallization Behavior: Amorphous isomalt has a tendency to recrystallize in the presence of atmospheric moisture [10]. This recrystallization process transforms the amorphous phase into a stable crystalline form, which can affect the physical properties of isomalt-containing products [10].

| Property | Crystalline Isomalt | Amorphous Isomalt |

|---|---|---|

| Molecular Arrangement | Ordered structure | Random arrangement with no long-range ordering |

| Melting Point | 142-150°C | No distinct melting point |

| Glass Transition Temperature | Not applicable | Approximately 60°C |

| Water Content | ~5% (water of crystallization) | Variable, dependent on processing |

| Physical Appearance | White crystalline powder | Transparent glass-like solid |

| X-ray Diffraction | Sharp characteristic peaks | Broad, diffuse pattern |

Table 3: Comparison of crystalline and amorphous forms of isomalt [5] [10] [23] [24]

The transition between crystalline and amorphous states can be controlled through thermal processing [23]. When crystalline isomalt is heated, it undergoes dehydration followed by melting, and if cooled rapidly, it forms an amorphous glass [23]. This transformation has been confirmed by X-ray diffraction and differential scanning calorimetry studies, which show the disappearance of crystalline peaks and the emergence of the characteristic glass transition in the amorphous form [10] [23].

Research has shown that the amorphous form of isomalt exhibits significantly improved tabletting properties compared to its crystalline counterpart [10]. Mixtures formulated with paracetamol (50%) and extruded amorphous isomalt yield harder tablets with lower friability and faster dissolution rates [10]. However, the amorphous form also presents challenges related to stability, as it tends to recrystallize in the presence of atmospheric moisture [10].

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

LogP

Decomposition

Melting Point

UNII

Therapeutic Uses

By means of programmed feeding experiments on rats, the caries-producing properties of a new sugar substitute Palatinit were compared with those of other carbohydrates. The cariogenicity of Palatinit was significantly lower than that of sucrose and lactose and roughly comparable to that of L-sorbose. Reference strains of Streptococcus mutans are unable to produce extra-cellular polysaccharide or notable amounts of acid from Palatinit. The use of this substance as sugar substitute can be recommended for caries prophylaxis on the basis of these experiments.

Mechanism of Action

Isomalt is a non-cariogenic sweetener, which is widely used in sugar-free candy and chewing gum. Little is known about the effects of Isomalt on de- and remineralization. Binding between calcium and Isomalt has been reported, which could affect the mineral balance. The objective of this study was to examine the effects of Isomalt on de- and remineralization of bovine enamel lesions, both in vitro and in situ. In in vitro study, subsurface enamel lesions were subjected to 3-weeks pH-cycling. Treatments were 5-min rinses with 10% Isomalt solutions daily and 10% Isomalt additions to re- or demineralizing solutions. Standard pH-cycling conditions were used with a 0.2 ppm fluoride background during the remineralization phase. In in situ study, subsurface lesions were exposed 2 months in vivo and brushed three times daily with 10% Isomalt containing toothpaste. Treatment effects were assessed by chemical analysis of the solutions (in vitro) and transversal microradiography (in vitro and in situ). In in vitro study, while 5-min rinses with 10% Isomalt gave slightly increased remineralization, continuous presence of 10% Isomalt (in re- or demineralizing solutions) inhibited both de- and/or remineralization. This lead to significantly smaller overall mineral loss when Isomalt was added during demineralization. In in situ study, remineralization enhancement during short Isomalt treatments was confirmed. Isomalt had a positive effect on the de/remineralization balance when given under conditions relevant to practical use.

... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion.

The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycemic and insulinemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks.

Vapor Pressure

Other CAS

20942-99-8

Absorption Distribution and Excretion

Fistulated and normal pigs were fed 10% sucrose between meals, 5 or 10% isomalt between meals, or 10% isomalt with meals. The passage and absorption rate of these substances were determined at the terminal ileum (10 pigs per treatment) or over the whole distance of the digestive tract (4 pigs per treatment). Ten percent sucrose was completely digested and absorbed in the small intestine. In the 3 isomalt treatments, 61-64% of the ingested compound passed the terminal ileum in the form of intact isomalt plus free sorbitol, free mannitol, and free glucose. None of these sugars were excreted in the feces, indicating that isomalt and its constituents passing the terminal ileum are completely broken down in the large intestine.

Renal clearance studies were conducted in adult female rats (250 g b.w.) infused with 1.8 g isomalt, alpha-O-D-glucopyranosyl-1,6-D-sorbitol, or alpha-O-D-glucopyranosyl-1,6-D-mannitol over a period of 3 hours. Maximum plasma concentrations of 25 mM were obtained. These compounds were readily cleared and urinary concentrations of up to 100 mg/mL were recorded, which compares with a maximum urinary concentration of 0.6 mg/mL in rats receiving 5 g isomalt per day orally. After the infusion of either isomalt or alpha-O-D-glucopyranosyl-1,6-D-sorbitol, free sorbitol was not detected in blood or urine, and blood glucose concentrations were unchanged, demonstrating the metabolic inertness of these disaccharide alcohols. From the infusion and excretion rates and the plasma concentrations that were observed, the authors concluded that alpha-O-D-glucopyranosyl-1,6-D-sorbitol is distributed in extracellular water, but does not reach the intracellular compartments.

When isomalt was fed to rats for several weeks it was observed that fecal excretion declined steadily, while the cecum enlarged. The authors concluded that this resulted from adaptation and metabolism by the gut microflora. Similarly, during a 17-day feeding period in which 6 female rats received 3.5 g isomalt daily, the fecal content fell from 25% of the dose at the beginning to 1% at the end.

For more Absorption, Distribution and Excretion (Complete) data for Isomalt (9 total), please visit the HSDB record page.

Metabolism Metabolites

The fate of isomalt in the gastrointestinal tract of female rats that had been adapted to the compound was investigated by increasing its dietary concentration from 10% to 34.5% over a period of 3-4 weeks. After administration of 1.7 g isomalt in 5 g feed, the contents of the stomach, small intestine, cecum, and large intestine were examined at intervals up to 6 hr. From the content of alpha-O-D-glucopyranosyl-1,6-D-sorbitol, alpha-O-D-glucopyranosyl-1,6-D-mannitol, sorbitol, mannitol, and sucrose found in these organs, the authors concluded that alpha-O-D-glucopyranosyl-1,6-D-sorbitol and alpha-O-D-glucopyranosyl-1,6-D-mannitol were only partially hydrolyzed by the carbohydrases in the small intestine, while a substantial proportion of these compounds reached the cecum where further hydrolysis of glycosidic bonds occurred. Fermentation of the liberated hexitols occurred in the cecum, which was enlarged, and only small amounts of alpha-O-D-glucopyranosyl-1,6-D-sorbitol, alpha-O-D-glucopyranosyl-1,6-D-mannitol, and hexitols reached the large intestine.

Wikipedia

Use Classification

Food Additives -> ANTICAKING_AGENT; BULKING_AGENT; GLAZING_AGENT; SWEETENER; -> JECFA Functional Classes

Cosmetics -> Humectant

Methods of Manufacturing

General Manufacturing Information

A mixture of diasteromers 6-O-apha-D-glucopyranosul-D-sorbitol and 1-O-alpha-D-glucopyranosyl-D-mannitol

... Sweetening power = 0.45 relative to sucrose in about 10% solution.

Storage Conditions

If stored under normail ambient conditions, isomalt is chemically stable for many years. When it is stored in an unopened container at 20 °C and 60% relative humidity, a re-evaluation after 3 yaers is recommended.